molecular formula C13H13NO4 B1300174 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid CAS No. 315692-86-5

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Cat. No.: B1300174
CAS No.: 315692-86-5
M. Wt: 247.25 g/mol
InChI Key: NSODFQJPVJFTLK-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is an organic compound with the molecular formula C13H13NO4 It is characterized by the presence of a benzoic acid moiety linked to a dimethylisoxazole ring through a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid typically involves the reaction of 3,5-dimethylisoxazole with a suitable benzoic acid derivative. One common method includes the use of 3,5-dimethylisoxazole-4-methanol, which is reacted with a benzoic acid derivative under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid
  • 4-(3,5-Dimethylisoxazol-4-yl)methoxybenzoic acid
  • 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Uniqueness

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy linkage to the benzoic acid moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications .

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-12(9(2)18-14-8)7-17-11-5-3-4-10(6-11)13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSODFQJPVJFTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315692-86-5
Record name 3-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid
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